molecular formula C12H18ClNO B1582432 N-(1-Adamantyl)-2-chloroacetamide CAS No. 5689-59-8

N-(1-Adamantyl)-2-chloroacetamide

Cat. No. B1582432
Key on ui cas rn: 5689-59-8
M. Wt: 227.73 g/mol
InChI Key: PJRVXDKETNCCKR-UHFFFAOYSA-N
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Patent
US07531662B2

Procedure details

A solution of chloroacetyl chloride (1.6 mL, 20 mmol) in anhydrous diethyl ether (10 mL) was added dropwise within 5 min to a solution of 1-adamantanamine (3.0 g, 20 mmol) and pyridine (1.63 mL, 20 mmol) in anhydrous diethyl ether (40 mL) at 0° C. The yellow suspension was stirred for 1 h at that temperature. The precipitate was removed by filtration and washed by diethyl ether (10 mL). The combined organic solution was washed with HCl (2 N, 2×15 mL), followed by sat. NaHCO3 (15 mL), sat. NaCl (15 mL) solutions and dried with Na2SO4. The solvent was removed at reduced pressure and the residue was recrystallized from diethyl ether-hexanes to afford N-(1-adamantyl)chloroacetamide (1.551 g, 34%) as a yellow solid.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[C:6]12([NH2:16])[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2.N1C=CC=CC=1>C(OCC)C>[C:6]12([NH:16][C:3](=[O:4])[CH2:2][Cl:1])[CH2:13][CH:12]3[CH2:11][CH:10]([CH2:9][CH:8]([CH2:14]3)[CH2:7]1)[CH2:15]2

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
3 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)N
Name
Quantity
1.63 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The yellow suspension was stirred for 1 h at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed by diethyl ether (10 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with HCl (2 N, 2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from diethyl ether-hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.551 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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